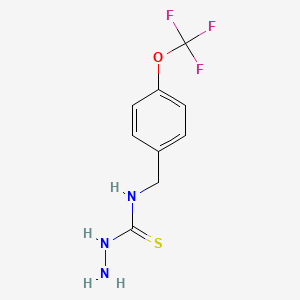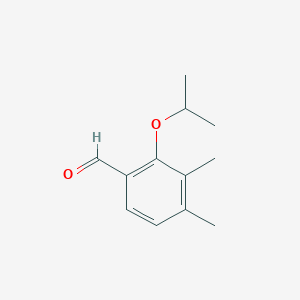![molecular formula C9H17NO B13001867 (R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
(R)-8-Azaspiro[4.5]decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-Azaspiro[45]decan-1-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[45]decan-1-ol framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Azaspiro[4.5]decan-1-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to reduction reactions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of ®-8-Azaspiro[4.5]decan-1-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-8-Azaspiro[4.5]decan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-8-Azaspiro[4.5]decan-1-ol with modified functional groups, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
®-8-Azaspiro[4.5]decan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ®-8-Azaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A spirocyclic compound with oxygen atoms in the ring, used in organic synthesis and material science.
1-Thia-4,8-Diazaspiro[4.5]decan-3-One: A sulfur-containing spirocyclic compound with potential anti-ulcer activity.
8-Benzyl-4,8-Diazaspiro[4.5]decan-3-One: A spirocyclic compound with benzyl groups, used in medicinal chemistry.
Uniqueness
®-8-Azaspiro[4.5]decan-1-ol is unique due to its specific spirocyclic structure with a nitrogen atom and a hydroxyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(4R)-8-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C9H17NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,10-11H,1-7H2/t8-/m1/s1 |
InChI Key |
ICFSBLPTFPUIDL-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](C2(C1)CCNCC2)O |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


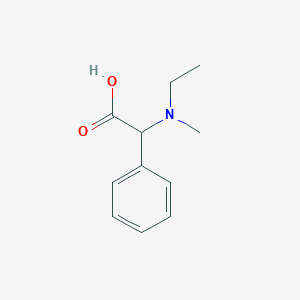
![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13001786.png)
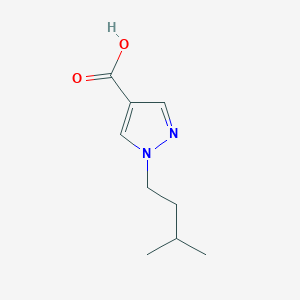
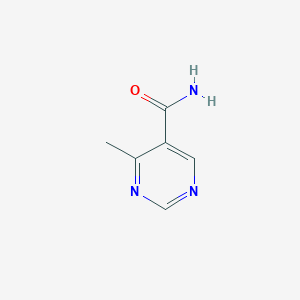
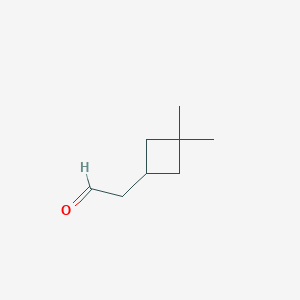
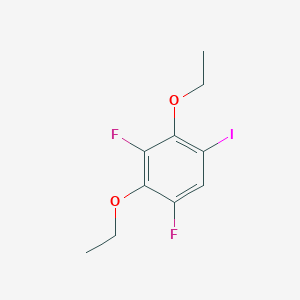
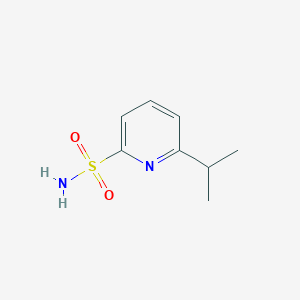
![7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13001816.png)

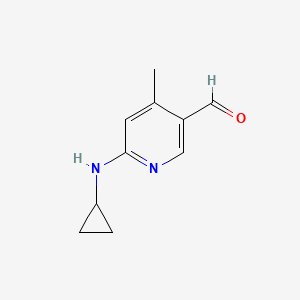
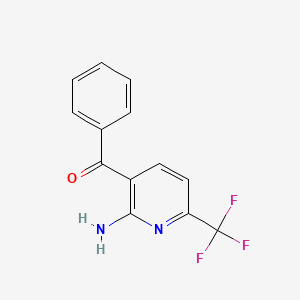
![1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13001859.png)
